molecular formula C18H24ClN3OS B2884696 N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1223342-21-9

N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2884696
CAS No.: 1223342-21-9
M. Wt: 365.92
InChI Key: IVDVQJCYXHQFKW-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic compound known for its unique structural features and potential applications in various scientific fields. The adamantyl group, a bulky and rigid structure, imparts significant stability and lipophilicity to the molecule, making it an interesting candidate for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of 1-adamantylamine with ethyl chloroformate, forming an adamantyl carbamate intermediate.

    Pyrimidine Ring Construction: The pyrimidine ring is synthesized separately, often starting from 2-chloro-4,6-dimethoxypyrimidine. This compound undergoes substitution reactions with methylthiol to introduce the methylsulfanyl group.

    Coupling Reaction: The adamantyl intermediate is then coupled with the pyrimidine derivative under basic conditions, typically using a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its stability and unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is explored for its potential as a pharmacological agent. The adamantyl group is known to enhance the lipophilicity and membrane permeability of molecules, which can be beneficial in drug design.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential antiviral, antibacterial, and anticancer activities. The presence of the adamantyl group can improve the pharmacokinetic properties of these derivatives.

Industry

In the industrial sector, this compound could be used in the development of new materials with enhanced stability and performance. Its unique structural features make it a candidate for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Rimantadine: An antiviral drug with a similar adamantyl group.

    Amantadine: Another antiviral and antiparkinsonian drug with an adamantyl structure.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantyl group.

Uniqueness

N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is unique due to the combination of the adamantyl group with a pyrimidine ring and a methylsulfanyl substituent. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3OS/c1-10(18-6-11-3-12(7-18)5-13(4-11)8-18)21-16(23)15-14(19)9-20-17(22-15)24-2/h9-13H,3-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDVQJCYXHQFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NC(=NC=C4Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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